Cas no 35718-08-2 (propargyl chloroformate)

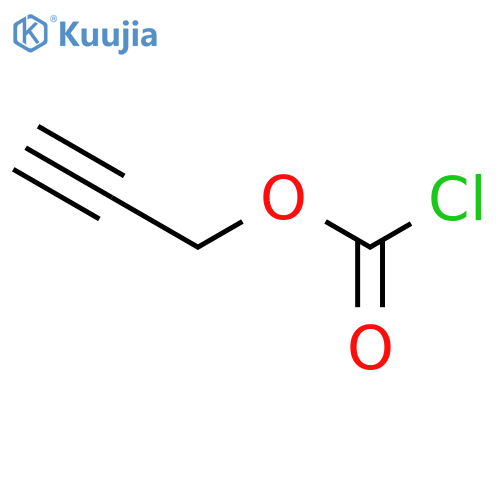

propargyl chloroformate structure

商品名:propargyl chloroformate

propargyl chloroformate 化学的及び物理的性質

名前と識別子

-

- propargyl chloroformate

- prop-2-ynyl carbonochloridate

- 2-propynyl chloroformate

- chlorocarbonic acid prop-2-ynyl ester

- prop-2-yn-1-yl carbonochloridate

- prop-2-ynyl chloroformate

- propargyloxycarbonyl chloride

- 炔丙基氯甲酸酯

- chloro(prop-2-yn-1-yloxy)methanone

- Propargyl chloroformate, technical, >=90% (GC)

- F87930

- Propargyl chloroformate, 96%

- DTXSID20391745

- AMY3955

- RAMTXCRMKBFPRG-UHFFFAOYSA-N

- VS-08788

- EN300-220154

- carbonochloridic acid prop-2-ynyl ester

- FT-0650680

- SCHEMBL585989

- AKOS015915396

- A822954

- Carbonochloridic acid, 2-propynyl ester

- 35718-08-2

- BBL028473

- STL373497

- DB-309208

- Carbonochloridic Acid, 2-Propynyl ester; (Prop-2-ynyloxy)carbonyl Chloride;2-Propynyl Chloroformate; Prop-2-ynyl Carbonochloridate; Propargyloxycarbonyl Chloride

-

- MDL: MFCD00270127

- インチ: InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2

- InChIKey: RAMTXCRMKBFPRG-UHFFFAOYSA-N

- ほほえんだ: ClC(OCC#C)=O

計算された属性

- せいみつぶんしりょう: 117.98200

- どういたいしつりょう: 117.982

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 26.3A^2

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.271±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 118-122 ºC

- フラッシュポイント: 32.3±16.0 ºC,

- 屈折率: n20/D 1.435(lit.)

- ようかいど: 微溶性(26 g/l)(25ºC)、

- PSA: 26.30000

- LogP: 0.99500

- じょうきあつ: 0.65 psi ( 20 °C)

propargyl chloroformate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 3390 6.1/PG 1

- WGKドイツ:3

- 危険カテゴリコード: 10-22-23/24-34

- セキュリティの説明: S26; S36/37/39; S45

- 福カードFコード:19

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R10; R22; R23/24; R34

propargyl chloroformate 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

propargyl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-220154-0.25g |

chloro(prop-2-yn-1-yloxy)methanone |

35718-08-2 | 95% | 0.25g |

$149.0 | 2023-09-16 | |

| TRC | P763050-10ml |

Propargyl Chloroformate |

35718-08-2 | 10ml |

$ 276.00 | 2023-09-06 | ||

| Enamine | EN300-220154-0.1g |

chloro(prop-2-yn-1-yloxy)methanone |

35718-08-2 | 95% | 0.1g |

$105.0 | 2023-09-16 | |

| TRC | P763050-5ml |

Propargyl Chloroformate |

35718-08-2 | 5ml |

$ 181.00 | 2023-09-06 | ||

| Enamine | EN300-220154-10.0g |

chloro(prop-2-yn-1-yloxy)methanone |

35718-08-2 | 95% | 10.0g |

$1654.0 | 2023-02-22 | |

| Aaron | AR00CJF1-100mg |

propargyl chloroformate |

35718-08-2 | 98% | 100mg |

$20.00 | 2025-02-12 | |

| Enamine | EN300-220154-1.0g |

chloro(prop-2-yn-1-yloxy)methanone |

35718-08-2 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-220154-2.5g |

chloro(prop-2-yn-1-yloxy)methanone |

35718-08-2 | 95% | 2.5g |

$754.0 | 2023-09-16 | |

| TRC | P763050-1ml |

Propargyl Chloroformate |

35718-08-2 | 1ml |

$ 111.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P89370-5g |

propargyl chloroformate |

35718-08-2 | 5g |

¥2698.0 | 2021-09-08 |

propargyl chloroformate 関連文献

-

Aurélie Paulen,Véronique Gasser,Fran?oise Hoegy,Quentin Perraud,Bénédicte Pesset,Isabelle J. Schalk,Ga?tan L. A. Mislin Org. Biomol. Chem. 2015 13 11567

-

Maia C. Murphy,Alina Trofimova,James H. W. LaFortune,Christopher M. Vogels,Stephen J. Geier,Justin F. Binder,Charles L. B. Macdonald,Douglas W. Stephan,Stephen A. Westcott Dalton Trans. 2020 49 5092

-

Carmen Torres-Sánchez,Ana M. Pérez-López,Mohammad N. Alqahtani,Asier Unciti-Broceta,Belén Rubio-Ruiz New J. Chem. 2019 43 1449

-

Gitanjeli Prasad,Lawrence S. Borketey,Tsung-Yi Lin,Nathan A. Schnarr Org. Biomol. Chem. 2012 10 6717

-

5. Degradable polymeric nanoparticles by aggregation of thermoresponsive polymers and “click” chemistryAndrzej Dworak,Daria Lipowska,Dawid Szweda,Jerzy Suwinski,Barbara Trzebicka,Roza Szweda Nanoscale 2015 7 16823

35718-08-2 (propargyl chloroformate) 関連製品

- 40256-44-8(Carbonochloridic acid, undecyl ester)

- 616236-35-2(Carbonochloridic acid, 4-(2-propenyloxy)butyl ester)

- 58906-76-6(Carbonochloridic acid, cycloundecylmethyl ester)

- 36677-73-3(but-2-yne-1,4-diyl diformate)

- 21317-84-0(Carbonochloridic acid, tricyclo[3.3.1.13,7]dec-1-ylmethyl ester)

- 56166-64-4(Carbonochloridic acid, 4-ethoxybutyl ester)

- 20412-36-6(Carbonochloridic acid, 1-ethylpropyl ester)

- 32042-39-0(prop-2-yn-1-yl formate)

- 518038-93-2(3-phenylprop-2-yn-1-yl chloroformate)

- 53220-11-4(Carbonochloridic acid, tridecyl ester)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬